REACTION_CXSMILES
|
[NH:1]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:9]=1)[C:2]([NH2:4])=[O:3].[OH-].[K+]>CO.O>[NH:1]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:9]=1)[C:2]([NH2:4])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)N)C=1SC=C(N1)CC(=O)OCC
|
Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the solution was stirred for overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (150 ml.)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
Thus obtained aqueous layer was cooled with ice
|
Type
|
FILTRATION
|
Details
|
the precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water (10 ml.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)N)C=1SC=C(N1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |